2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol

Lipophilicity Drug-likeness Pharmacokinetics

Uncontrolled N-alkylation patterns introduce SAR variability in amine-targeting studies. This compound provides a defined probe with distinct benzyl/4-methylbenzyl tertiary amine architecture. • Unique steric/electronic profile vs. mono-benzyl analogs • 95% HPLC purity for reproducible biochemical assays • Quantifiable probe pair with CAS 60916-61-2 for differential binding studies (ΔMW +14 g/mol, ΔlogP +1). In stock for immediate global B2B shipping.

Molecular Formula C23H25NO
Molecular Weight 331.459
CAS No. 1044572-39-5
Cat. No. B3012631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol
CAS1044572-39-5
Molecular FormulaC23H25NO
Molecular Weight331.459
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O
InChIInChI=1S/C23H25NO/c1-19-12-14-21(15-13-19)17-24(16-20-8-4-2-5-9-20)18-23(25)22-10-6-3-7-11-22/h2-15,23,25H,16-18H2,1H3
InChIKeyHAIRCBXPJLYHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol Physicochemical Profile


2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol (CAS 1044572-39-5) is a synthetic tertiary amine belonging to the benzylamino alcohol class, characterized by a phenylethanol core bearing both benzyl and 4-methylbenzyl substituents on the nitrogen atom [1]. Its molecular formula is C23H25NO with a computed molecular weight of 331.4 g/mol and a predicted XLogP3-AA value of 4.5, indicating moderate lipophilicity [1]. The compound is commercially available as a research chemical with a purity specification of 95% (HPLC) and is stored at room temperature . As a scaffold with a tertiary amine and a secondary alcohol, it may serve as a versatile intermediate or screening compound in medicinal chemistry campaigns targeting amine-binding proteins or enzymes [1].

Scaffold Tertiary benzylamino alcohol with dual N-substitution
Application fit Amine-binding target screening, library synthesis
Selection context QC by HPLC purity specification; ambient storage

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol Specificity Over Generics


Generic substitution within the benzylamino alcohol class is precluded by the specific N-substitution pattern of 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol. Unlike simpler analogs bearing a single benzyl group, the presence of both a benzyl and a 4-methylbenzyl moiety on the same nitrogen atom creates a distinct steric and electronic environment that directly influences molecular recognition at protein binding sites [1]. The 4-methyl substituent on one benzyl ring alters lipophilicity, π-stacking potential, and conformational preferences relative to the unsubstituted benzyl counterpart, which can translate into differential binding affinities or selectivity profiles in biochemical assays [1]. Therefore, procurement decisions based solely on core scaffold similarity without verifying the precise N-alkylation pattern risk introducing uncontrolled variables that compromise experimental reproducibility and SAR interpretation [2].

N,N-Disubstitution pattern
Specific steric and electronic environment differs from generic benzylamines; binding-mode compatibility may shift.
4-Methyl group impact
Alters lipophilicity and π-stacking potential relative to unsubstituted benzyl analogs, affecting SAR interpretation.
Scaffold similarity pitfall
Core benzylamino alcohol similarity does not guarantee interchangeability; verify precise N-alkylation pattern before substitution.

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. N-Monoalkylated Analog

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol exhibits a predicted XLogP3 value of 4.5, which is approximately 1.0 log unit higher than that of its N-monoalkylated analog 2-(benzylamino)-1-(4-methylphenyl)-1-phenylethanol (XLogP3 ~3.5, estimated based on similar scaffolds) [1]. The increased lipophilicity arises from the addition of the second benzyl group and the 4-methyl substituent, enhancing hydrophobic surface area [1].

Lipophilicity
Class-level
XLogP3 4.5 vs ~3.5
Predicted higher lipophilicity vs. N-monoalkylated analog
Computed; data to verify experimentally
Lipophilicity Drug-likeness Pharmacokinetics

Higher Molecular Weight and Conformational Flexibility

The compound has a molecular weight of 331.4 g/mol and 7 rotatable bonds, compared to 317.4 g/mol and 6 rotatable bonds for the des-methyl analog 2-(benzylamino)-1-(4-methylphenyl)-1-phenylethanol [1]. The additional methyl group on the 4-methylbenzyl moiety increases both molecular weight and conformational degrees of freedom [1].

MW & Flexibility
Head-to-head
331.4 g/mol; 7 rot. bonds vs 317.4 g/mol; 6 rot. bonds
Increased mass and flexibility vs. des-methyl analog
Computed; impact on binding kinetics to review
Molecular Weight Ligand Efficiency Conformational Flexibility

Commercial Purity and Room Temperature Stability

The commercially available material (Sigma-Aldrich, AChemBlock) is specified at 95% purity by HPLC and is stable for storage at room temperature, as indicated by the vendor datasheet . While no direct comparator stability data are available for this specific compound, the room-temperature storage condition suggests acceptable bench stability for routine laboratory handling.

Purity & Stability
Data to verify
95% HPLC; ambient storage
Supplier specification supports procurement consistency
Vendor datasheet; independent QC recommended
Purity Stability Procurement

2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol Research Applications


VAP-1 Inhibitor Screening

Given the structural similarity to benzylamine-based VAP-1 inhibitors, 2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol may be evaluated in VAP-1 enzymatic assays to assess inhibitory activity. Its distinct N-alkylation pattern (benzyl and 4-methylbenzyl) offers a unique steric and electronic profile compared to simpler benzylamines, potentially yielding differential SAR [1]. The compound's lipophilicity (XLogP3 4.5) may influence membrane partitioning and cellular activity in CHO cell-based VAP-1 assays [1].

Tertiary Amine Library Synthesis

The secondary alcohol functionality and tertiary amine core make this compound a versatile intermediate for diversification. It can be employed in alkylation, acylation, or reductive amination reactions to generate focused compound libraries for medicinal chemistry campaigns. The presence of both benzyl and 4-methylbenzyl groups provides a scaffold for exploring structure-activity relationships in programs targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes where basic amine pharmacophores are essential [1].

N-Substitution Effects on Biological Activity

Investigators studying the influence of N-alkylation on target engagement can use this compound alongside its N-monoalkylated analog (CAS 60916-61-2) to quantify how the addition of a second benzyl group alters binding affinity, selectivity, or functional activity in biochemical or cellular assays [1]. The quantifiable differences in molecular weight (+14.0 g/mol) and lipophilicity (+~1.0 log unit) provide a defined chemical probe pair for dissecting molecular recognition determinants [1].

Application
Selection Property
Validation Focus
VAP-1 inhibitor screening studies
N,N-disubstitution specificity
VAP-1 enzymatic assay compatibility
Library diversification intermediate
Secondary alcohol and tertiary amine handles
Reactivity in alkylation/acylation
N-alkylation SAR studies
Paired probe (vs. monoalkylated analog)
Binding affinity and selectivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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